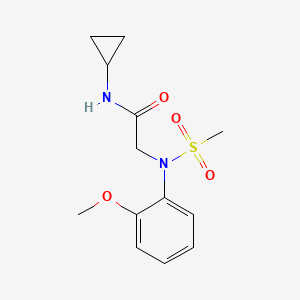![molecular formula C18H21N3O2 B5505506 N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and related compounds often involves multi-step reactions including cyclization, condensation, and amidation processes. Techniques such as microwave-assisted organic synthesis have been employed to facilitate the synthesis process, yielding benzamide derivatives with various functional groups (Wajid et al., 2019). Additionally, the Passerini three-component reaction has been utilized to synthesize novel α-acyloxycarboxamides, demonstrating the versatility of synthetic approaches in creating benzamide derivatives (Vessally et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, with X-ray diffraction being a common method for determining structural details. Studies have revealed that these compounds often exhibit interesting conformational characteristics, such as coplanarity in the triazolopyrimidinone moiety and specific chair conformations in cyclohexyl rings, highlighting the intricate details of their molecular architecture (Zhao Jun, 2005).
Scientific Research Applications
Chemical Synthesis and Reactivity
N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, although not directly mentioned, is structurally related to compounds discussed in research exploring novel synthesis methods and reactivity profiles. For instance, studies on the synthesis of enaminones and their hydrogen bonding properties highlight the structural intricacies and potential reactivity of compounds with cyclohexyl and pyrimidinyl components (Kubicki, Bassyouni, & Codding, 2000). Another study emphasizes the reaction of benzamide oxime with DCC, leading to various cyclohexylamino derivatives, underscoring the versatility of such structures in synthetic organic chemistry (Kawashima & Tabei, 1986).
Medicinal Chemistry Applications
The structure of this compound suggests potential applicability in medicinal chemistry, given the relevance of similar compounds in drug discovery. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the therapeutic potential of pyrimidinyl benzamide derivatives in cancer therapy (Zhou et al., 2008).
Material Science and Catalysis
Research into the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, leading to cyclohexanone, exemplifies the application of cyclohexyl-containing compounds in materials science and catalysis. This study demonstrates the high activity and selectivity of such catalyst systems under mild conditions, which could be relevant for the development of new catalytic methods involving this compound or structurally related compounds (Wang et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-3-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-10-11-19-18(20-13)23-16-9-5-6-14(12-16)17(22)21-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKZHSZJDCCUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)